molecular formula C16H19ClN3Se B12704317 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- CAS No. 136722-85-5

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)-

Cat. No.: B12704317
CAS No.: 136722-85-5
M. Wt: 367.8 g/mol
InChI Key: MRQOUDXQJMFIGQ-NSHDSACASA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- is a complex organic compound belonging to the class of imidazo[4,5,1-jk][1,4]benzodiazepines. This compound is characterized by its unique structure, which includes a selone group, a chlorine atom, and a tetrahydrobenzodiazepine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- involves several steps. The synthetic route typically starts with the preparation of the imidazo[4,5,1-jk][1,4]benzodiazepine core, followed by the introduction of the selone group and other substituents. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The selone group and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- can be compared with other similar compounds, such as:

    Imidazo[4,5,1-jk][1,4]benzodiazepine-2(1H)-thione: This compound has a thione group instead of a selone group.

    Imidazo[4,5,1-jk][1,4]benzodiazepine-2(1H)-thione, 8-fluoro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-buten-1-yl): This compound has a fluorine atom instead of chlorine. The uniqueness of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

136722-85-5

Molecular Formula

C16H19ClN3Se

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C16H19ClN3Se/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3/t11-/m0/s1

InChI Key

MRQOUDXQJMFIGQ-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2[Se])Cl

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2[Se])Cl

Origin of Product

United States

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